5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-1-phenyl-1H-tetrazole
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Overview
Description
5-{[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and is substituted with a phenyl group and a 2,6-dinitro-4-(trifluoromethyl)phenylsulfanyl group. The presence of nitro and trifluoromethyl groups imparts significant electronic effects, making this compound interesting for research in materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using phenylboronic acid or a similar reagent.
Attachment of the 2,6-Dinitro-4-(Trifluoromethyl)Phenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the tetrazole ring with the 2,6-dinitro-4-(trifluoromethyl)phenylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amines under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a precursor for advanced materials.
Catalysis: It can be used as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporation into polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The mechanism by which 5-{[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE exerts its effects is largely dependent on its interaction with molecular targets. The nitro and trifluoromethyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a tetrazole ring.
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Contains a pyrazole ring and is used as an intermediate in pesticide synthesis.
Uniqueness
5-{[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is unique due to the combination of its tetrazole ring and the presence of both nitro and trifluoromethyl groups. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C14H7F3N6O4S |
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Molecular Weight |
412.31 g/mol |
IUPAC Name |
5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C14H7F3N6O4S/c15-14(16,17)8-6-10(22(24)25)12(11(7-8)23(26)27)28-13-18-19-20-21(13)9-4-2-1-3-5-9/h1-7H |
InChI Key |
HOOIEDHOBBCUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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